molecular formula C9H11N3O B13676000 6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile

6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile

Cat. No.: B13676000
M. Wt: 177.20 g/mol
InChI Key: ZUFIFULMTGIWNN-UHFFFAOYSA-N
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Description

6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of an amino group, a hydroxy group, and a propyl group attached to a nicotinonitrile core. It is a derivative of nicotinonitrile, which is known for its wide range of applications in various fields including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of nicotinonitrile with appropriate reagents to introduce the amino, hydroxy, and propyl groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and cost-effective production of the compound .

Chemical Reactions Analysis

6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors .

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and leading to specific biological effects. It may also bind to receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

6-Amino-2-(2-hydroxy-2-propyl)nicotinonitrile can be compared with other similar compounds, such as 2-amino-6-chloronicotinonitrile and 2-amino-6-methylpyridine . These compounds share a similar nicotinonitrile core but differ in the functional groups attached to the core.

    2-amino-6-chloronicotinonitrile: Contains a chlorine atom instead of a hydroxy and propyl group.

    2-amino-6-methylpyridine: Contains a methyl group instead of a hydroxy and propyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-amino-2-(2-hydroxypropan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-9(2,13)8-6(5-10)3-4-7(11)12-8/h3-4,13H,1-2H3,(H2,11,12)

InChI Key

ZUFIFULMTGIWNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=N1)N)C#N)O

Origin of Product

United States

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